2-Methyl-4-oxopentanenitrile
Overview
Description
2-Methyl-4-oxopentanenitrile is an organic compound with the molecular formula C6H9NO It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) and a ketone group (-C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-pentanone with cyanide sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-Methyl-4-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxopentanenitrile involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic attack, leading to the formation of different products. The ketone group can participate in various addition and condensation reactions. These reactions are facilitated by the electronic properties of the nitrile and ketone groups, which influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanenitrile: Similar structure but with different positional isomerism.
2-Methyl-3-oxopentanenitrile: Another positional isomer with different reactivity.
2-Methyl-4-oxobutanenitrile: Shorter carbon chain but similar functional groups.
Uniqueness
2-Methyl-4-oxopentanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of a nitrile and a ketone group in a single molecule allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-methyl-4-oxopentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(4-7)3-6(2)8/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCGZVXFIGQRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309709 | |
Record name | 2-Methyl-4-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32811-27-1 | |
Record name | 2-Methyl-4-oxopentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32811-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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